trans-2-Pentene

Description

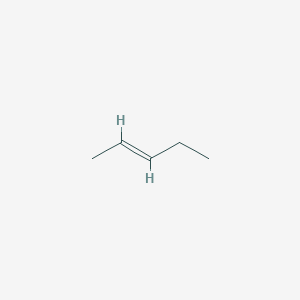

Structure

3D Structure

Properties

IUPAC Name |

(E)-pent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMOXUPEWRXHJS-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Record name | 2-PENTENE, (E)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891268 | |

| Record name | (2E)-2-Pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-pentene, (e)- is a colorless liquid with a hydrocarbon odor. Usually in technical grade as a mixture of isomers. Used as a solvent, in organic synthesis, and as a polymerization inhibitor., Liquid; bp = 36.3 deg C; [HSDB] Colorless liquid with an odor of hydrocarbons; Technical grade is mixture of isomers; [CAMEO] Colorless liquid; bp = 36-37 deg C; [MSDSonline] | |

| Record name | 2-PENTENE, (E)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-2-Pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

36.3 °C | |

| Record name | TRANS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

less than -4 °F (NFPA, 2010), BELOW -4 °F (BELOW -20 °C) (CLOSED CUP) | |

| Record name | 2-PENTENE, (E)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in benzene; miscible in ethanol, ethyl ether, In water, 203 mg/l @ 25 °C | |

| Record name | TRANS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.6431 @ 25 °C/4 °C, Density: 0.6482 @ 20 °C/4 °C; 0.5824 @ 80 °C/4 °C; 0.6675 @ 0 °C/4 °C | |

| Record name | TRANS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.4 (Air= 1) | |

| Record name | TRANS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

506.0 [mmHg], 5.06X10+2 mm Hg @ 25 °C | |

| Record name | trans-2-Pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRANS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

646-04-8, 109-68-2, 58718-78-8, 68956-55-8 | |

| Record name | 2-PENTENE, (E)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-2-Pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbut-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058718788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C5-unsatd. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068956558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentene, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-pent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylbut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTENE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCO1SJQ98H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-140.2 °C | |

| Record name | TRANS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of trans-2-Pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure of trans-2-pentene, also known by its IUPAC name (E)-pent-2-ene.[1] The document details its chemical identity, structural parameters, and the experimental methodologies used for its characterization, offering valuable insights for professionals in research and development.

Chemical Identity and Physical Properties

This compound is an unsaturated hydrocarbon with the chemical formula C₅H₁₀.[1] It is a geometric isomer of 2-pentene, where the ethyl and methyl groups are located on opposite sides of the carbon-carbon double bond.[2][3] This 'trans' configuration results in a more stable molecule with minimized steric hindrance compared to its 'cis' counterpart.[4] It is a colorless, flammable liquid with a hydrocarbon-like odor.[5]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (E)-pent-2-ene | [1] |

| Synonyms | (E)-2-Pentene, trans-beta-Amylene | [1] |

| CAS Number | 646-04-8 | [1] |

| Molecular Formula | C₅H₁₀ | [1] |

| Molar Mass | 70.13 g/mol | [1] |

| Density | 0.649 g/mL at 25 °C | |

| Boiling Point | 36.3 °C | [1] |

| Melting Point | -140.2 °C | [1] |

| Refractive Index | 1.3793 at 20 °C | [4] |

Molecular Geometry and Bonding

The geometry of this compound is defined by the sp² hybridization of the two central carbon atoms participating in the double bond, and the sp³ hybridization of the other carbon atoms in the ethyl and methyl groups. The double bond restricts rotation, leading to its defined trans stereochemistry.

Table 2: Approximate Bond Lengths and Angles for this compound (based on experimental data for trans-2-butene)

| Parameter | Value |

| Bond Lengths (Å) | |

| C=C | 1.347 |

| C-C (adjacent to double bond) | 1.508 |

| C-H (vinylic) | ~1.09 |

| C-H (alkyl) | ~1.10 |

| **Bond Angles (°) ** | |

| C-C=C | 123.8 |

| H-C=C | ~120 |

| H-C-H (methyl) | ~109.5 |

| H-C-C (ethyl) | ~109.5 |

Spectroscopic Characterization

The molecular structure of this compound is elucidated and confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms in this compound.

Table 3: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Vinylic Protons (CH=CH) | ~5.4 | Multiplet | |

| Methylene Protons (-CH₂-) | ~1.9-2.0 | Quintet | ~7.5 |

| Methyl Protons (=CH-CH₃) | ~1.6 | Doublet | ~6.5 |

| Methyl Protons (-CH₂-CH₃) | ~0.9-1.0 | Triplet | ~7.5 |

Table 4: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

| Vinylic Carbons (C=C) | ~125-135 |

| Methylene Carbon (-CH₂-) | ~25 |

| Methyl Carbon (=CH-CH₃) | ~17 |

| Methyl Carbon (-CH₂-CH₃) | ~13 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands for C-H and C=C bonds.

Table 5: Key Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| =C-H stretch (vinylic) | 3000-3100 | Medium |

| C-H stretch (alkyl) | 2850-3000 | Strong |

| C=C stretch | ~1670 | Medium |

| =C-H bend (trans) | ~965 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) is observed at an m/z ratio corresponding to its molecular weight.

Table 6: Major Fragments in the Mass Spectrum of this compound

| m/z | Ion |

| 70 | [C₅H₁₀]⁺ (Molecular Ion) |

| 55 | [C₄H₇]⁺ |

| 42 | [C₃H₆]⁺ |

| 41 | [C₃H₅]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound. The following sections outline standard experimental protocols.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample-containing salt plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, and to assess its purity.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.

-

Temperature Program: Start at a low oven temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure separation from any impurities.

-

-

MS Conditions:

-

Ionization: Use Electron Impact (EI) ionization at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 30-200.

-

-

Data Analysis: Identify the peak corresponding to this compound in the gas chromatogram and analyze its corresponding mass spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a typical experimental workflow for the characterization of this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for characterizing this compound.

References

An In-depth Technical Guide to Stereoisomerism in Pentene Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentene (C₅H₁₀) serves as a fundamental model for understanding various facets of stereoisomerism in organic chemistry. This technical guide provides a comprehensive exploration of the stereoisomers of pentene, with a particular focus on the geometric isomerism in pent-2-ene and the chirality exhibited by 3-methyl-1-pentene. This document details the structural nuances, physicochemical properties, and spectroscopic signatures of these isomers. Furthermore, it outlines experimental protocols for their synthesis and separation, and employs diagrammatic representations to elucidate key concepts and workflows, aiming to be a valuable resource for professionals in research and drug development.

Introduction to Isomerism in Pentene

Isomers are molecules that share the same molecular formula but possess different arrangements of atoms. Pentene, with the molecular formula C₅H₁₀, exists as several constitutional isomers, which differ in their connectivity. These include pent-1-ene, pent-2-ene, 2-methylbut-1-ene, 2-methylbut-2-ene, and 3-methylbut-1-ene. Among these, pent-2-ene and 3-methylbut-1-ene exhibit stereoisomerism, where the atoms have the same connectivity but differ in their spatial arrangement.

Stereoisomers can be broadly categorized into two types: enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, a property known as chirality. Diastereomers are stereoisomers that are not mirror images of each other. Geometric isomers, such as cis-trans isomers, are a common type of diastereomer.

Classification of Pentene Stereoisomers

The stereoisomerism in pentene can be classified as shown in the diagram below.

Caption: Logical relationship of pentene isomers.

Geometric Isomerism in Pent-2-ene

The restricted rotation around the carbon-carbon double bond in pent-2-ene gives rise to geometric isomerism.[1] The two isomers are designated as cis (or Z) and trans (or E). In cis-2-pentene, the two methyl groups are on the same side of the double bond, while in trans-2-pentene, they are on opposite sides.[1][2]

Caption: Structures of cis- and this compound.

Physical Properties

The different spatial arrangements of the atoms in cis- and this compound lead to variations in their physical properties. The cis isomer is generally more polar and less symmetrical, which results in a higher boiling point and a lower melting point compared to the more symmetrical and less polar trans isomer.[3][4]

| Property | cis-2-Pentene | This compound |

| Boiling Point | 37 °C[5] | 36 °C[5] |

| Melting Point | -151.4 °C[5] | -140.2 °C |

| Density | 0.6556 g/cm³ at 20 °C[5] | 0.6431 g/cm³ at 25 °C |

| Refractive Index | 1.3830 at 20 °C[5] | 1.3793 at 20 °C |

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

C=C Stretch: The C=C stretching vibration appears around 1620-1680 cm⁻¹. This peak is generally weaker in the more symmetrical trans isomer compared to the cis isomer.

-

C-H Bending (Out-of-Plane): A key distinguishing feature is the out-of-plane C-H bending vibration. cis-2-Pentene shows a characteristic absorption in the range of 665-730 cm⁻¹, while this compound exhibits a strong band around 960-980 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of the vinylic protons (attached to the double bond) are slightly different for the two isomers. For cis-2-pentene, the vinylic protons appear at approximately 5.40 and 5.38 ppm, while for this compound, they are observed around 5.45 and 5.41 ppm. The coupling constants between the vinylic protons can also be used for differentiation, with cis isomers typically showing smaller coupling constants than trans isomers.

-

¹³C NMR: The carbon atoms of the double bond in both isomers have characteristic chemical shifts. For cis-2-pentene, the signals for the double-bonded carbons are around 123.5 and 132.5 ppm. In this compound, these signals appear at approximately 124.5 and 133.5 ppm.

Chirality in 3-Methyl-1-pentene

3-Methyl-1-pentene is a chiral molecule because it possesses a stereocenter at the third carbon atom. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a vinyl group (-CH=CH₂). This results in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers.

Caption: (R)- and (S)-enantiomers of 3-methyl-1-pentene.

Physical Properties

Enantiomers have identical physical properties such as boiling point, melting point, and density. Their distinguishing characteristic is their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude.[6] A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive.[6]

| Property | 3-Methyl-1-pentene (racemic) |

| Boiling Point | 54 °C |

| Melting Point | -154 °C |

| Density | 0.67 g/mL at 25 °C |

| Refractive Index | 1.384 at 20 °C |

| (Data for the racemic mixture) |

Spectroscopic Analysis

The IR and NMR spectra of the individual enantiomers of 3-methyl-1-pentene are identical. Spectroscopic techniques alone cannot differentiate between enantiomers unless a chiral auxiliary or solvent is used.

-

¹H and ¹³C NMR: The NMR spectra for the racemic mixture of 3-methyl-1-pentene would show a single set of peaks corresponding to the structure.

-

IR Spectroscopy: The IR spectrum of 3-methyl-1-pentene will show characteristic peaks for the vinyl group (C=C stretch around 1640 cm⁻¹, and C-H stretches above 3000 cm⁻¹) and the alkyl groups.

Experimental Protocols

Synthesis of a Mixture of cis- and this compound

A common laboratory method for the synthesis of a mixture of cis- and this compound is the acid-catalyzed dehydration of 2-pentanol.

Materials:

-

2-Pentanol

-

Concentrated Sulfuric Acid

-

5% Sodium Hydroxide solution

-

Anhydrous Calcium Chloride

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

In a round-bottom flask, slowly add 2-pentanol to a cooled mixture of concentrated sulfuric acid and water.

-

Set up a distillation apparatus with the flask connected to a condenser and a receiving flask cooled in an ice bath.

-

Gently heat the mixture in the flask. The pentene isomers will distill over.

-

Collect the distillate, which will also contain some unreacted alcohol and byproducts.

-

Wash the distillate in a separatory funnel with a 5% sodium hydroxide solution to neutralize any acidic impurities.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Perform a final simple distillation to obtain the purified mixture of cis- and this compound.

Caption: Experimental workflow for 2-pentene synthesis.

Separation of cis- and this compound by Fractional Distillation

Due to their close boiling points, cis- and this compound can be separated using fractional distillation.

Materials:

-

Mixture of cis- and this compound

-

Fractional distillation apparatus (including a fractionating column)

-

Heating mantle

-

Collection flasks

Procedure:

-

Set up a fractional distillation apparatus with the mixture of pentene isomers in the distilling flask.

-

Slowly heat the flask to initiate boiling.

-

The vapor will rise through the fractionating column, where it will undergo multiple condensation and vaporization cycles, enriching the vapor with the more volatile component (this compound).

-

Carefully monitor the temperature at the top of the column. The temperature should hold steady at the boiling point of the first fraction (this compound, ~36 °C).

-

Collect the first fraction until the temperature begins to rise, indicating that the less volatile component (cis-2-pentene) is starting to distill.

-

Change the receiving flask to collect the second fraction, which will be enriched in cis-2-pentene.

Caption: Workflow for separating cis/trans isomers.

Conclusion

The stereoisomers of pentene, specifically the geometric isomers of pent-2-ene and the chiral nature of 3-methyl-1-pentene, provide excellent examples of the structural diversity that can arise from a simple molecular formula. Understanding the subtle differences in their physical and spectroscopic properties is crucial for their identification and separation. The experimental protocols outlined in this guide offer practical methods for the synthesis and purification of these compounds. For professionals in drug development and chemical research, a thorough grasp of these stereochemical principles is fundamental for the design and synthesis of complex molecules with specific biological activities.

References

A Comprehensive Technical Guide to the Synthesis of trans-2-Pentene via Dehydration of 2-Pentanol

Introduction: The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized method in organic synthesis for the preparation of alkenes. This process involves the elimination of a water molecule from an alcohol, leading to the formation of a carbon-carbon double bond. The dehydration of 2-pentanol serves as an exemplary case, yielding a mixture of isomeric pentenes. According to Zaitsev's rule, the reaction favors the formation of the more substituted alkene, 2-pentene, over the terminal 1-pentene. Furthermore, stereochemical considerations lead to the formation of both cis and trans isomers of 2-pentene, with the more thermodynamically stable trans isomer typically being the major product. This guide provides an in-depth examination of the synthesis of trans-2-pentene from 2-pentanol, tailored for researchers, scientists, and professionals in drug development. It covers the underlying reaction mechanism, detailed experimental protocols, and methods for product analysis and characterization.

Reaction Mechanism and Stereoselectivity

The acid-catalyzed dehydration of a secondary alcohol, such as 2-pentanol, predominantly proceeds through an E1 (unimolecular elimination) mechanism.[1][2][3][4][5] This multi-step process involves the formation of a carbocation intermediate, which dictates the regiochemical and stereochemical outcome of the reaction.

The E1 mechanism unfolds in three key steps:

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of 2-pentanol by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1][2][6] This step converts the poor leaving group, hydroxide (-OH), into a good leaving group, a water molecule (-OH₂⁺), forming a pentyl-2-oxonium ion.

-

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary (2°) carbocation intermediate.[2][3][4][6] This step is the slowest and, therefore, the rate-determining step of the E1 reaction.[3]

-

Deprotonation to Form the Alkene: A weak base, such as a water molecule or the conjugate base of the acid (HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon.[1][4][6] This results in the formation of a double bond.

Regio- and Stereoselectivity:

The deprotonation step can occur from two different adjacent carbons (C1 or C3), leading to a mixture of constitutional isomers: 1-pentene and 2-pentene.

-

Zaitsev's Rule: The regioselectivity of the elimination is governed by Zaitsev's rule, which states that the more substituted (and thus more stable) alkene will be the major product.[1][3][7][8] In this case, removing a proton from C3 yields the disubstituted 2-pentene, while removing a proton from C1 yields the monosubstituted 1-pentene. Consequently, 2-pentene is the major regioisomer.

-

Stereoisomer Formation: The formation of 2-pentene can result in two geometric isomers: cis-2-pentene and this compound. The trans isomer, where the alkyl groups are on opposite sides of the double bond, is more thermodynamically stable than the cis isomer due to reduced steric strain.[9] Therefore, this compound is the favored stereoisomer and the principal product of the reaction.

Experimental Protocols

The following protocol is adapted from established procedures for the dehydration of secondary alcohols.[10]

2.1 Materials and Apparatus

-

Reagents: 2-pentanol (distilled), concentrated sulfuric acid (H₂SO₄), 5% sodium hydroxide (NaOH) solution, anhydrous calcium chloride (CaCl₂), boiling chips.

-

Apparatus: 1 L round-bottomed flask, dropping funnel, heating mantle, simple distillation apparatus (condenser, adapter, receiving flask), ice-water bath, separatory funnel, fractional distillation column (e.g., Vigreux).

2.2 Procedure

-

Reaction Setup: In a 1 L round-bottomed flask, carefully add 200 mL of concentrated sulfuric acid to 200 mL of water while cooling the flask in an ice-water bath.

-

Addition of Alcohol: Slowly add 176 g (214 mL, 2 moles) of 2-pentanol to the cooled acid mixture with gentle swirling.

-

Dehydration and Distillation: Add a few boiling chips to the flask and assemble a simple distillation apparatus. Place the receiving flask in an ice-water bath to minimize the loss of the volatile pentene products.[10]

-

Heating: Gently heat the reaction mixture using a heating mantle. The alkene products will co-distill with water as they are formed. Continue heating on a boiling-water bath for 2-3 hours or until distillation ceases.[10]

-

Work-up: Transfer the distillate to a separatory funnel.

-

Neutralization: Add approximately 25 mL of 5% sodium hydroxide solution to the distillate to neutralize any acidic impurities, such as sulfur dioxide.[10] Shake gently, venting frequently.

-

Separation: Allow the layers to separate and discard the lower aqueous layer.

-

Drying: Transfer the upper organic layer (the pentene mixture) to a clean, dry Erlenmeyer flask and add about 10 g of anhydrous calcium chloride to remove residual water. Swirl the flask and let it stand for 15-20 minutes.

-

Purification: Decant the dried liquid into a clean, dry round-bottomed flask. Purify the product mixture by fractional distillation. Collect the fraction boiling between 35–41°C.[10] The major component, this compound, has a boiling point of approximately 36°C. The expected yield is typically in the range of 65-80%.[10]

Data Presentation

Quantitative data related to the physical properties of reactants and products, typical reaction conditions, and spectroscopic data for product identification are summarized in the tables below.

Table 1: Physical Properties of Reactants and Products

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|

| 2-Pentanol | 88.15 | 119 | 0.811 |

| This compound | 70.13 | 36.3 | 0.648[10] |

| cis-2-Pentene | 70.13 | 37.0[9] | 0.656 |

| 1-Pentene | 70.13 | 30.0 | 0.641 |

Table 2: Typical Reaction Conditions and Yield

| Parameter | Value / Description | Reference |

|---|---|---|

| Reactant | 2-Pentanol (2 moles) | [10] |

| Catalyst | Concentrated Sulfuric Acid | [10] |

| Temperature | Heating on a boiling-water bath | [10] |

| Reaction Time | 2-3 hours | [10] |

| Theoretical Yield | 140.3 g | Calculated |

| Reported Actual Yield | 92–112 g (65–80%) |[10] |

Table 3: Predicted Product Distribution

| Product | Type | Relative Amount | Rationale |

|---|---|---|---|

| This compound | Disubstituted (E-isomer) | Major | Most stable product (Zaitsev's rule, thermodynamic stability)[9] |

| cis-2-Pentene | Disubstituted (Z-isomer) | Minor | Less stable than trans isomer due to steric hindrance[9] |

| 1-Pentene | Monosubstituted | Minor | Least stable regioisomer (Anti-Zaitsev product)[1][7] |

Table 4: Key Spectroscopic Data for this compound Identification

| Spectroscopic Method | Key Signals / Peaks | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ ≈ 5.4-5.5 ppm (m, 2H, vinyl), δ ≈ 1.9-2.0 ppm (m, 2H, allylic), δ ≈ 1.6 ppm (d, 3H, vinyl methyl), δ ≈ 0.9-1.0 ppm (t, 3H, ethyl) | [11] |

| ¹³C NMR | Peaks expected around δ ≈ 125-135 ppm (alkene carbons) and in the aliphatic region. |

| IR Spectroscopy | ~3020 cm⁻¹ (=C-H stretch), ~1660 cm⁻¹ (C=C stretch, weak for trans), ~965 cm⁻¹ (trans =C-H bend, strong & characteristic) |[11] |

Product Analysis and Characterization

Analysis of the product mixture is crucial to determine the efficiency and selectivity of the reaction.

-

Gas Chromatography (GC): GC is the primary method for analyzing the composition of the product mixture.[12][13] It effectively separates the volatile pentene isomers based on their boiling points and affinity for the stationary phase.[14] By comparing the retention times of the peaks in the sample chromatogram to those of pure standards (1-pentene, cis-2-pentene, and this compound), each component can be identified. The area under each peak is proportional to the amount of that component, allowing for the calculation of the relative percentages and the determination of the product ratio.

-

Spectroscopic Methods: After purification by fractional distillation, the identity and purity of the isolated this compound can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of the product should confirm the absence of the broad -OH stretch (around 3300 cm⁻¹) from the starting alcohol and the presence of characteristic alkene peaks. A strong absorption band around 965 cm⁻¹ is a definitive indicator of a trans-disubstituted double bond.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed structural information. The ¹H NMR spectrum is particularly useful for distinguishing between the cis and trans isomers based on the coupling constants of the vinyl protons. For trans isomers, the vicinal coupling constant (³JHH) is typically larger (12-18 Hz) compared to cis isomers (0-12 Hz).[9]

-

Conclusion

The synthesis of this compound through the acid-catalyzed dehydration of 2-pentanol is a classic illustration of the E1 elimination mechanism. The reaction demonstrates key principles of regioselectivity, as described by Zaitsev's rule, and stereoselectivity, favoring the more stable trans alkene. A well-defined experimental protocol involving distillation, neutralization, and drying, followed by careful fractional distillation, allows for the isolation of the desired product. The composition of the resulting alkene mixture and the purity of the final product can be rigorously assessed using chromatographic and spectroscopic methods. This comprehensive understanding is vital for professionals who employ such synthetic routes in research and development.

References

- 1. atlas.org [atlas.org]

- 2. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 3. periodicchemistry.com [periodicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. proprep.com [proprep.com]

- 9. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound(646-04-8) IR Spectrum [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. turbo.vernier.com [turbo.vernier.com]

Basic reaction mechanisms involving trans-2-Pentene

An In-depth Technical Guide on the Core Reaction Mechanisms Involving trans-2-Pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental reaction mechanisms of this compound, a common unsaturated hydrocarbon. Understanding these reactions is crucial for synthetic chemists in various fields, including drug development, where precise molecular architecture is paramount. This document outlines the core principles of electrophilic additions and other key transformations, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Electrophilic Addition Reactions

Electrophilic addition is the hallmark reactivity of alkenes. The electron-rich carbon-carbon double bond in this compound serves as a nucleophile, attacking electrophilic species. This section details the mechanisms of hydrohalogenation, hydration, and halogenation.

Hydrohalogenation

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound proceeds through a carbocation intermediate. The reaction is regioselective, following Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. In the case of the symmetrical this compound, the initial protonation can occur at either C2 or C3, leading to the same secondary carbocation. Subsequent nucleophilic attack by the halide ion yields a mixture of 2-halopentane and 3-halopentane.

Mechanism: The reaction is a two-step process. First, the alkene's π-bond attacks the electrophilic hydrogen of the hydrogen halide, forming a secondary carbocation and a halide anion.[1] The second step involves the rapid attack of the halide anion on the carbocation to form the final product.[1] Due to the intermediacy of a planar carbocation, the halide can attack from either face, leading to a racemic mixture if a new stereocenter is formed.

Experimental Protocol: Hydrobromination of this compound

-

Materials: this compound, hydrogen bromide (HBr) solution in acetic acid, anhydrous sodium bicarbonate, anhydrous magnesium sulfate, diethyl ether, round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in a minimal amount of a non-nucleophilic solvent like dichloromethane or diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add a solution of HBr in acetic acid (1.1 equivalents) to the stirred solution of the alkene.

-

Allow the reaction to stir in the ice bath for 1 hour and then at room temperature for an additional hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product mixture of 2-bromopentane and 3-bromopentane.

-

Purify the product by fractional distillation.

-

Data Presentation: Product Distribution in Hydrohalogenation

| Hydrogen Halide | Major Product(s) | Minor Product(s) | Typical Yield (%) | Reference |

| HBr | 2-Bromopentane, 3-Bromopentane | Rearrangement products (if any) | High | General Alkene Reactivity |

| HCl | 2-Chloropentane, 3-Chloropentane | Rearrangement products (if any) | High | General Alkene Reactivity |

Note: For the symmetrical this compound, the formation of 2-halo and 3-halo products is expected to be in a nearly 1:1 ratio due to the similar stability of the intermediate secondary carbocations.

Logical Relationship: Hydrohalogenation of this compound

Caption: Hydrohalogenation of this compound.

Halogenation

The addition of halogens (Br₂, Cl₂) to this compound results in the formation of vicinal dihalides. This reaction is stereospecific, proceeding via an anti-addition mechanism.[2] This stereochemical outcome is explained by the formation of a cyclic halonium ion intermediate.[3]

Mechanism: The reaction is initiated by the electrophilic attack of the halogen on the alkene's double bond, forming a bridged halonium ion.[3] The second step is the nucleophilic attack by the halide ion on one of the carbons of the halonium ion from the side opposite to the bridge.[2] This backside attack forces the two halogen atoms to be on opposite faces of the original double bond in the product. For this compound, this results in the formation of a meso compound for dichlorination and dibromination.

Experimental Protocol: Bromination of this compound

-

Materials: this compound, bromine (Br₂), dichloromethane (CH₂Cl₂), sodium thiosulfate solution, anhydrous sodium sulfate, round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

-

Procedure:

-

Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in dichloromethane to the stirred alkene solution. The disappearance of the bromine's reddish-brown color indicates the reaction is proceeding.

-

After the addition is complete, allow the reaction to stir for 30 minutes at 0°C.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,3-dibromopentane.

-

The product can be purified by recrystallization or column chromatography if necessary.

-

Data Presentation: Stereochemical Outcome of Halogenation

| Halogen | Product | Stereochemistry | Typical Yield (%) | Reference |

| Br₂ | (2R,3S)-2,3-Dibromopentane (meso) | anti-addition | >95 | [4] |

| Cl₂ | (2R,3S)-2,3-Dichloropentane (meso) | anti-addition | >95 | General Alkene Reactivity |

Signaling Pathway: Halogenation of this compound

Caption: Halogenation of this compound.

Hydration Reactions

The addition of water across the double bond of an alkene is a fundamental method for synthesizing alcohols. This can be achieved through acid-catalyzed hydration or hydroboration-oxidation, which provide complementary regioselectivity.

Acid-Catalyzed Hydration

In the presence of a strong acid catalyst (e.g., H₂SO₄), water adds to this compound according to Markovnikov's rule. The initial protonation of the double bond forms a secondary carbocation, which is then attacked by water. Deprotonation of the resulting oxonium ion yields a mixture of pentan-2-ol and pentan-3-ol.

Experimental Protocol: Acid-Catalyzed Hydration of this compound

-

Materials: this compound, water, concentrated sulfuric acid (H₂SO₄), diethyl ether, saturated sodium bicarbonate solution, anhydrous sodium sulfate, round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

-

Procedure:

-

In a round-bottom flask, place a mixture of water and concentrated sulfuric acid (e.g., 50% aqueous H₂SO₄).

-

Cool the acid solution in an ice bath and slowly add this compound with stirring.

-

After the addition, attach a reflux condenser and heat the mixture gently for 1-2 hours.

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Extract the product with diethyl ether.

-

Carefully wash the ether layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with water and brine.

-

Dry the ether layer over anhydrous sodium sulfate, filter, and remove the ether by distillation.

-

The resulting mixture of alcohols can be separated by fractional distillation.

-

Data Presentation: Product Distribution in Acid-Catalyzed Hydration

| Product | Regioselectivity | Stereochemistry | Typical Yield (%) |

| Pentan-2-ol and Pentan-3-ol | Markovnikov | Racemic mixture at C2 | Moderate to High |

Signaling Pathway: Acid-Catalyzed Hydration

Caption: Acid-Catalyzed Hydration Pathway.

Hydroboration-Oxidation

Hydroboration-oxidation provides a route to alcohols with anti-Markovnikov regioselectivity.[5] The reaction is a two-step process that results in the syn-addition of a hydrogen and a hydroxyl group across the double bond.[5] For this compound, this reaction will produce a mixture of pentan-2-ol and pentan-3-ol.

Mechanism: In the first step, borane (BH₃) adds to the alkene in a concerted, four-centered transition state. The boron atom adds to the less sterically hindered carbon, and the hydrogen adds to the more substituted carbon. This process is repeated until all three hydrogen atoms on the borane have reacted, forming a trialkylborane.[5] In the second step, the trialkylborane is oxidized with hydrogen peroxide in a basic solution to yield the alcohol.[6] The oxidation proceeds with retention of stereochemistry.[7]

Experimental Protocol: Hydroboration-Oxidation of this compound

-

Materials: this compound, borane-tetrahydrofuran complex (BH₃·THF), tetrahydrofuran (THF), 3M sodium hydroxide (NaOH) solution, 30% hydrogen peroxide (H₂O₂) solution, diethyl ether, anhydrous sodium sulfate, round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

-

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF.

-

Cool the solution in an ice bath and slowly add BH₃·THF (0.4 equivalents) via a dropping funnel.

-

After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the flask again in an ice bath and slowly add 3M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ solution, keeping the temperature below 30°C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether. Wash the ether layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to obtain the crude alcohol mixture.

-

Purify by distillation.

-

Data Presentation: Product Distribution in Hydroboration-Oxidation

| Product | Regioselectivity | Stereochemistry | Typical Yield (%) |

| Pentan-2-ol and Pentan-3-ol | anti-Markovnikov | syn-addition | High |

Experimental Workflow: Hydroboration-Oxidation

Caption: Hydroboration-Oxidation Workflow.

Other Important Reactions

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane). The reaction is a concerted, syn-addition of an oxygen atom to the double bond.[8] The stereochemistry of the starting alkene is retained in the product.[3] this compound will yield trans-2,3-epoxypentane as a racemic mixture.[3]

Experimental Protocol: Epoxidation of this compound

-

Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane, saturated sodium bicarbonate solution, anhydrous sodium sulfate, round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask and cool in an ice bath.

-

In a separate beaker, dissolve m-CPBA (1.1 equivalents) in dichloromethane.

-

Slowly add the m-CPBA solution to the stirred alkene solution.

-

Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, the reaction is complete.

-

Filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove excess peroxy acid, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent to yield the epoxide.

-

Data Presentation: Epoxidation Product

| Product | Stereochemistry | Typical Yield (%) |

| trans-2,3-Epoxypentane (racemic mixture) | syn-addition, retention of stereochemistry | High |

Signaling Pathway: Epoxidation of this compound

Caption: Epoxidation of this compound.

Ozonolysis

Ozonolysis is a powerful method to cleave carbon-carbon double bonds by reaction with ozone (O₃). The initial product is an unstable ozonide, which is typically worked up under reductive or oxidative conditions. Reductive workup (e.g., with zinc and water or dimethyl sulfide) cleaves the double bond and forms two carbonyl compounds. Ozonolysis of this compound followed by a reductive workup yields acetaldehyde and propanal.

Experimental Protocol: Ozonolysis of this compound

-

Materials: this compound, methanol, ozone generator, oxygen source, round-bottom flask, gas dispersion tube, low-temperature bath (e.g., dry ice/acetone), zinc dust, water, diethyl ether, separatory funnel, distillation apparatus.

-

Procedure:

-

Dissolve this compound in methanol in a gas-washing bottle or a three-necked flask equipped with a gas inlet tube and an outlet.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Bubble ozone gas, generated from an ozone generator using an oxygen feed, through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

For reductive workup, add zinc dust and a small amount of water to the reaction mixture and allow it to warm to room temperature and stir for 1 hour.

-

Filter to remove zinc oxide, and extract the carbonyl products with diethyl ether.

-

Carefully remove the solvent by distillation to isolate the low-boiling aldehydes.

-

Data Presentation: Ozonolysis Products

| Workup Condition | Products | Typical Yield (%) | Reference |

| Reductive (Zn/H₂O or DMS) | Acetaldehyde, Propanal | High | [9] (for a similar compound) |

| Oxidative (H₂O₂) | Acetic Acid, Propanoic Acid | High | General Alkene Reactivity |

Experimental Workflow: Ozonolysis of this compound

Caption: Ozonolysis of this compound.

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bond of an alkene in the presence of a metal catalyst (e.g., Pd, Pt, Ni) to form an alkane.[10] The reaction is a syn-addition, with both hydrogen atoms adding to the same face of the double bond.[10] Hydrogenation of this compound yields pentane. Studies have shown that the rate of hydrogenation for this compound is slower than that of cis-2-pentene and 1-pentene, which can be attributed to the greater thermodynamic stability and steric hindrance of the trans isomer.[11]

Experimental Protocol: Catalytic Hydrogenation of this compound

-

Materials: this compound, ethanol or ethyl acetate (solvent), 10% Palladium on carbon (Pd/C) catalyst, hydrogen gas source (balloon or cylinder), hydrogenation flask (e.g., Parr shaker or a standard flask with a septum), magnetic stirrer.

-

Procedure:

-

In a hydrogenation flask, dissolve this compound in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C.

-

Seal the flask and flush it with hydrogen gas to replace the air.

-

Maintain a positive pressure of hydrogen (e.g., from a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing the uptake of hydrogen or by TLC/GC analysis.

-

Once the reaction is complete, carefully vent the excess hydrogen and flush the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent by distillation to obtain the product, pentane.

-

Data Presentation: Catalytic Hydrogenation

| Product | Stereochemistry | Relative Rate | Typical Yield (%) |

| Pentane | syn-addition | Slower than cis-2-pentene and 1-pentene | Quantitative |

Logical Relationship: Catalytic Hydrogenation

Caption: Catalytic Hydrogenation of this compound.

References

- 1. Reaction of hydrogenation of alkenes | MEL Chemistry [melscience.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 6. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Stability and Reactivity of trans-2-Pentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of the trans isomer of 2-pentene. It delves into the thermodynamic and kinetic aspects of this alkene, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Introduction

Trans-2-pentene, an acyclic alkene with the chemical formula C₅H₁₀, is a valuable model substrate in the study of electrophilic addition and isomerization reactions. Its simple structure, combined with the presence of a disubstituted double bond, allows for clear investigation of stereochemical and regiochemical outcomes. Understanding the relative stability and reactivity of this compound is crucial for predicting reaction products, optimizing synthetic routes, and elucidating reaction mechanisms in organic chemistry.

Thermodynamic Stability

The stability of an alkene is inversely related to its potential energy. A more stable alkene will release less energy upon hydrogenation. The trans isomer of 2-pentene is thermodynamically more stable than its cis counterpart and the terminal isomer, 1-pentene. This increased stability is attributed to reduced steric strain in the trans configuration, where the alkyl groups are positioned on opposite sides of the double bond, minimizing non-bonded interactions.

Heats of Hydrogenation

The relative stability of pentene isomers can be quantified by comparing their heats of hydrogenation (ΔH°_hydrog). The hydrogenation of all three isomers yields the same product, n-pentane, allowing for a direct comparison of their initial energy states. A lower heat of hydrogenation indicates a more stable alkene.

| Isomer | Heat of Hydrogenation (kJ/mol) | Heat of Hydrogenation (kcal/mol) |

| 1-Pentene | -126 | -30.1[1] |

| cis-2-Pentene | -120 | -28.6 |

| This compound | -115 | -27.6 [1] |

Table 1: Heats of Hydrogenation for Pentene Isomers.

The data clearly indicates that this compound is the most stable of the three isomers, releasing the least amount of energy upon conversion to n-pentane.

Caption: Energy diagram illustrating the relative stabilities of pentene isomers based on their heats of hydrogenation.

Chemical Reactivity and Key Reactions

This compound undergoes a variety of reactions characteristic of alkenes, primarily involving the electrophilic addition across the carbon-carbon double bond.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound results in the formation of n-pentane. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The reaction proceeds via syn-addition of hydrogen atoms to the double bond.

Caption: Reaction scheme for the catalytic hydrogenation of this compound.

Electrophilic Addition of Halogens (Bromination)

This compound readily reacts with halogens, such as bromine (Br₂), in an inert solvent like dichloromethane (CH₂Cl₂). The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion. This results in the formation of a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromopentane (a meso compound).

Caption: Mechanism of electrophilic bromination of this compound.

Electrophilic Addition of Hydrogen Halides (Hydrochlorination)

The reaction of this compound with hydrogen halides, such as hydrogen chloride (HCl), is an example of electrophilic addition that follows Markovnikov's rule. The initial protonation of the double bond can occur at either carbon 2 or carbon 3, leading to the formation of two different secondary carbocation intermediates. Subsequent attack by the chloride ion results in a mixture of 2-chloropentane and 3-chloropentane.

Caption: Reaction pathway for the hydrochlorination of this compound.

Acid-Catalyzed Isomerization

In the presence of a strong acid catalyst, this compound can undergo isomerization to its more stable isomer, cis-2-pentene, and the less stable 1-pentene. The reaction proceeds through a carbocation intermediate, allowing for rotation around the carbon-carbon single bond before deprotonation to form the different isomers. The equilibrium will favor the most thermodynamically stable isomer.

Caption: Mechanism of acid-catalyzed isomerization of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions of this compound.

Synthesis of this compound via Reduction of 2-Pentyne

This procedure outlines the preparation of this compound from 2-pentyne using a dissolving metal reduction.[2]

Materials:

-

2-Pentyne

-

Liquid ammonia (NH₃)

-

Sodium metal (Na)

-

Anhydrous diethyl ether

-

Ammonium chloride (saturated aqueous solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel.

-

Condense approximately 100 mL of ammonia into the flask at -78 °C (dry ice/acetone bath).

-

Slowly add small, freshly cut pieces of sodium metal (approximately 2.3 g, 0.1 mol) to the liquid ammonia with stirring until a persistent blue color is obtained.

-

In the dropping funnel, prepare a solution of 2-pentyne (6.8 g, 0.1 mol) in 20 mL of anhydrous diethyl ether.

-

Add the 2-pentyne solution dropwise to the sodium-ammonia solution over 30 minutes.

-

Allow the reaction to stir for 2 hours at -78 °C.

-

Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight in a fume hood.

-

To the remaining residue, add 50 mL of diethyl ether and 50 mL of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with water (2 x 25 mL), and then with brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Catalytic Hydrogenation of this compound

Materials:

-

This compound

-

Ethanol (or other suitable solvent)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

In a round-bottom flask, dissolve this compound (0.70 g, 10 mmol) in 20 mL of ethanol.

-

Carefully add 10% Pd/C (approximately 50 mg) to the solution.

-

Securely attach a hydrogen-filled balloon to the flask.

-

Evacuate the flask under vacuum and then refill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon) for 2-4 hours, or until the reaction is complete (monitored by GC).

-

Once the reaction is complete, carefully vent the excess hydrogen in a fume hood.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with a small amount of ethanol.

-

The filtrate contains the product, n-pentane, in ethanol. The solvent can be removed by simple distillation if desired.

Electrophilic Bromination of this compound

Materials:

-

This compound

-

Dichloromethane (CH₂Cl₂)

-

Bromine (Br₂)

-

Sodium thiosulfate (aqueous solution)

Procedure:

-

Dissolve this compound (0.70 g, 10 mmol) in 20 mL of dichloromethane in a round-bottom flask and cool the solution in an ice bath.

-

Prepare a solution of bromine (1.60 g, 10 mmol) in 10 mL of dichloromethane.

-

Add the bromine solution dropwise to the stirred solution of this compound over 15 minutes. The characteristic red-brown color of bromine should disappear as it reacts.

-

After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.

-

Wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,3-dibromopentane.

-

The product can be purified by distillation under reduced pressure.

Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1. Injector temperature: 250 °C.

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Scan range: m/z 35-300.

Sample Preparation:

-

Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).

-

Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

-

Identify the components of the mixture by comparing their mass spectra with a reference library (e.g., NIST).

-

Determine the relative amounts of each component by integrating the peak areas in the total ion chromatogram.

Conclusion

This compound serves as an excellent substrate for illustrating fundamental principles of alkene stability and reactivity. Its greater thermodynamic stability compared to its isomers is quantitatively demonstrated by its lower heat of hydrogenation. The double bond in this compound readily undergoes a variety of electrophilic addition reactions, providing clear examples of mechanistic pathways involving carbocation and cyclic halonium ion intermediates. The detailed experimental protocols provided herein offer a practical guide for the synthesis and reaction of this important alkene, as well as the analysis of the resulting products. This comprehensive understanding is essential for professionals in research and development who rely on a solid foundation in organic reaction mechanisms.

References

Spectroscopic Analysis of trans-2-Pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals